(S)-Methyl 5-oxopiperazine-2-carboxylate
Overview
Description
Scientific Research Applications
Facile Synthesis of Structurally Diverse Compounds
- (S)-Methyl 5-oxopiperazine-2-carboxylate is used in the synthesis of a range of compounds, including dipeptide mimics and templates. This compound is integral in creating diverse 5-oxopiperazine-2-carboxylates with variable substituents, demonstrating its versatility in organic synthesis (Limbach, Lygin, Korotkov, Es-Sayed, & de Meijere, 2009).
Bicyclic Piperazine Mimetics
- It's also crucial in the formation of cis- and trans-configured bicyclic piperazines. These compounds are important for their roles as peptide β-turn mimetics, aiding in drug design and understanding peptide function (Usmanova, Dar'in, Novikov, Gureev, & Krasavin, 2018).
Spirocyclopropanated Derivatives
- Research shows its use in the production of spirocyclopropanated derivatives. These are significant in the creation of compounds like 5-oxopiperazine-2-carboxylate and 1,4-diazepane-2,5-diones, which have various applications in medicinal chemistry (Limbach, Korotkov, Es-Sayed, & de Meijere, 2008).
Annelated 2-Oxopiperazines Synthesis
- This compound is involved in the synthesis of novel annelated 2-oxopiperazines. These reactions result in unique methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates, highlighting its role in expanding heterocyclic chemistry (Svetlana, Mikhajlovna, Medvedevat, Khidmet, & Safarovich Shikhaliev, 2015).
Solid-Phase Synthesis
- It's integral in the solid-phase synthesis of diastereomerically pure 2-oxopiperazines, showcasing its utility in more controlled and precise synthetic methods (Khan, Cano, & Balasubramanian, 2002).
Conformationally Constrained Peptidomimetics
- The compound is employed in the synthesis of peptides containing the 2-oxopiperazine system, which are significant in creating conformationally constrained peptidomimetics (Pohlmann, Schanen, Guillaume, Quirion, & Husson, 1997).
Properties
IUPAC Name |
methyl (2S)-5-oxopiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAVLUWNPFSXTG-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659256 | |
Record name | Methyl (2S)-5-oxopiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191885-41-2 | |
Record name | Methyl (2S)-5-oxopiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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